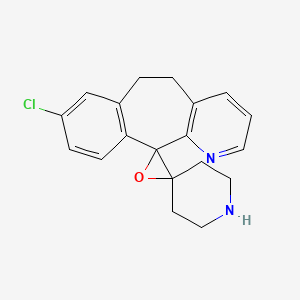

Époxyde de désloratadine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Desloratadine Epoxide is a derivative of Desloratadine, a second-generation tricyclic antihistamine. Desloratadine is primarily used to treat allergic conditions such as allergic rhinitis and chronic idiopathic urticaria. Desloratadine Epoxide is an important metabolite in the biotransformation of Desloratadine, contributing to its pharmacological effects.

Applications De Recherche Scientifique

Desloratadine Epoxide has several applications in scientific research:

Chemistry: It is used as a model compound to study epoxide ring-opening mechanisms and the effects of different reaction conditions.

Biology: Research on Desloratadine Epoxide helps in understanding the metabolic pathways of Desloratadine and its pharmacokinetics.

Medicine: It contributes to the development of new antihistamine drugs with improved efficacy and reduced side effects.

Industry: Desloratadine Epoxide is used in the synthesis of other pharmaceutical compounds and as an intermediate in various chemical processes

Mécanisme D'action

Target of Action

Desloratadine Epoxide primarily targets the H1 receptors . These receptors are found in various tissues throughout the body, including the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle . The H1 receptors play a crucial role in mediating allergic reactions .

Mode of Action

Desloratadine Epoxide acts as a long-acting second-generation H1-receptor antagonist . It competes with free histamine for binding at H1-receptors . By blocking the action of endogenous histamine, it leads to temporary relief of the negative symptoms associated with allergic reactions, such as nasal congestion and watery eyes .

Biochemical Pathways

It is known that the drug’s action on h1 receptors can modulate histamine-receptor activity, down-regulate inflammation cytokines and chemokines, or stimulate inflammatory cell migration and survival .

Pharmacokinetics

It is known that desloratadine, the parent compound of desloratadine epoxide, is well absorbed from the gut and reaches highest blood plasma concentrations after about three hours . It is also known that Desloratadine is extensively metabolized to various active metabolites .

Result of Action

The action of Desloratadine Epoxide results in the relief of symptoms of seasonal and non-seasonal allergic rhinitis, pruritus, and urticaria (hives) associated with chronic idiopathic urticaria .

Action Environment

The action, efficacy, and stability of Desloratadine Epoxide can be influenced by various environmental factors. For instance, different aqueous matrices (HCO3−, NO3−, and humic acid) can have varying degrees of influence on the degradation of Desloratadine Epoxide . .

Analyse Biochimique

Biochemical Properties

Desloratadine Epoxide, like its parent compound Desloratadine, is likely to interact with various enzymes and proteins in the body. Desloratadine is known to be a potent and selective antagonist of the histamine H1 receptor . This interaction plays a crucial role in its ability to alleviate allergic symptoms .

Cellular Effects

Desloratadine Epoxide may have similar cellular effects to Desloratadine. Desloratadine has been shown to decrease cell viability in certain cancer cell lines, such as human glioblastoma cells . It does this by increasing intracellular reactive oxygen species and caspase activity .

Molecular Mechanism

The molecular mechanism of Desloratadine Epoxide is likely related to its interaction with the H1 receptor. Desloratadine, for instance, competes with free histamine for binding at H1-receptors, blocking the action of endogenous histamine and leading to temporary relief of allergic symptoms .

Temporal Effects in Laboratory Settings

Desloratadine has been shown to have a long-lasting effect, providing significant relief of symptoms of allergic rhinitis and urticaria for up to 24 hours .

Metabolic Pathways

Desloratadine Epoxide is likely involved in metabolic pathways similar to those of Desloratadine. Desloratadine is metabolized primarily by cytochrome P450 (CYP) isoforms, specifically CYP3A4 and CYP2D6 .

Transport and Distribution

Desloratadine and its metabolites have been found to be widely distributed in the liver, spleen, thymus, heart, adrenal glands, and pituitary gland in human tissues .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Desloratadine Epoxide typically involves the epoxidation of Desloratadine. This can be achieved using oxidizing agents such as peracids. A common method is the Prilezhaev epoxidation, where peracids are generated in situ by the oxidation of formic or acetic acids with hydrogen peroxide .

Industrial Production Methods: Industrial production of Desloratadine Epoxide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions: Desloratadine Epoxide undergoes various chemical reactions, including:

Ring-opening reactions: These can occur under both acidic and basic conditions.

Substitution reactions: Nucleophiles such as water, alcohols, and amines can attack the epoxide ring, leading to the formation of different substituted products.

Common Reagents and Conditions:

Acidic conditions: Hydrochloric acid or sulfuric acid can be used to catalyze the ring-opening of the epoxide.

Basic conditions: Sodium hydroxide or potassium hydroxide can facilitate the nucleophilic attack on the epoxide ring.

Major Products Formed:

Diols: Formed from the hydrolysis of the epoxide ring.

Substituted products: Depending on the nucleophile used, various substituted derivatives can be obtained.

Comparaison Avec Des Composés Similaires

Loratadine: The parent compound of Desloratadine, also used as an antihistamine.

Cetirizine: Another second-generation antihistamine with similar uses.

Fexofenadine: A metabolite of Terfenadine, used to treat allergic conditions.

Uniqueness: Desloratadine Epoxide is unique due to its specific metabolic pathway and its role in the pharmacological activity of Desloratadine. Unlike some other antihistamines, it has a lower risk of causing sedation and has a longer duration of action .

Propriétés

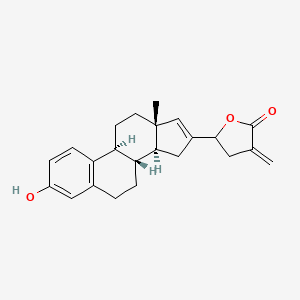

InChI |

InChI=1S/C19H19ClN2O/c20-15-5-6-16-14(12-15)4-3-13-2-1-9-22-17(13)19(16)18(23-19)7-10-21-11-8-18/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDTVXCIKQZSGGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

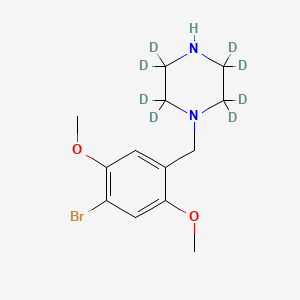

C1CC2=C(C=CC(=C2)Cl)C3(C4=C1C=CC=N4)C5(O3)CCNCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(5-Fluoropentyl)indol-3-yl]-(2,3,4,5-tetradeuterio-6-iodophenyl)methanone](/img/structure/B585869.png)